3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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Description
3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as IPPMP, is a chemical compound that belongs to the class of chalcones. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Scientific Research Applications
1. Synthesis and Structural Analysis
3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Gaul and Seebach (2002) demonstrated the conjugate addition of lithiated derivatives to cinnamoyl derivatives, leading to the preparation of enantiomerically pure 1,4-diols with significant yields and diastereoselectivities (Gaul & Seebach, 2002). Additionally, Thippeswamy et al. (2011) synthesized a related compound and characterized it through X-ray diffraction studies, revealing its dimeric nature and triclinic crystal class (Thippeswamy et al., 2011).
2. Antioxidant Activity
Research by Brahmana et al. (2021) indicated that certain derivatives of 3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one possess antioxidant properties. However, the studied compound demonstrated low potency as an antioxidant agent (Brahmana et al., 2021).
3. Nonlinear Optical Properties
Chalcone derivatives, including compounds structurally related to 3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, have been investigated for their nonlinear optical properties. Shetty et al. (2017) studied the optical nonlinearity of such derivatives, finding them promising for applications in optical limiting and semiconductor devices (Shetty et al., 2017).
4. Molecular and Crystal Structure Analysis
Several studies have focused on the molecular and crystal structure analysis of related compounds. Gomes et al. (2020) conducted a detailed structural analysis of chalcone derivatives with methoxy substituents, highlighting the importance of π interactions (Gomes et al., 2020). Another study by Kapoor et al. (2011) investigated the molecular structure of a similar compound, emphasizing C—H⋯π and π–π interactions (Kapoor et al., 2011).
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-14(2)16-7-4-15(5-8-16)6-13-19(20)17-9-11-18(21-3)12-10-17/h4-14H,1-3H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBGEHPYSFDRPI-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
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